(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride
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Overview
Description
(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride is a chemical compound with the molecular formula C14H15N·HCl. It is a hydrochloride salt of (1-Naphthalen-1-ylcyclopropyl)methanamine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a naphthalene ring attached to a cyclopropyl group, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride typically involves the reaction of naphthalene derivatives with cyclopropyl intermediatesThe final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Naphthalen-1-yl)cyclohexylmethanamine;hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclopropyl group.
N-Methyl-1-naphthalenemethylamine;hydrochloride: Similar naphthalene ring but with a different substituent on the methanamine group.
Uniqueness
(1-Naphthalen-1-ylcyclopropyl)methanamine;hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
(1-naphthalen-1-ylcyclopropyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13;/h1-7H,8-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVZUPLBNYQNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC3=CC=CC=C32.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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